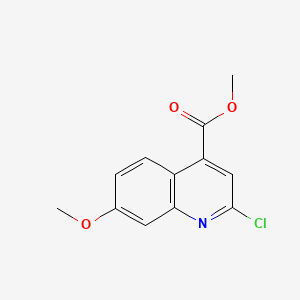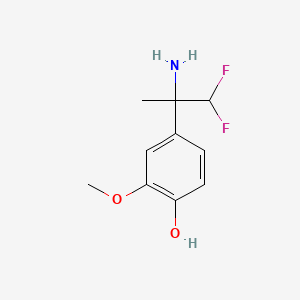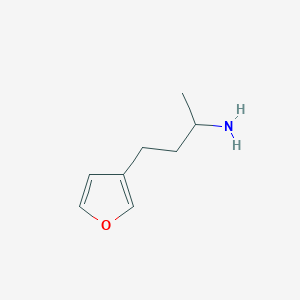
4-(Furan-3-yl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Furan-3-yl)butan-2-amine is an organic compound that features a furan ring attached to a butan-2-amine chain The furan ring is a five-membered aromatic ring with one oxygen atom, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-3-yl)butan-2-amine typically involves the formation of the furan ring followed by the attachment of the butan-2-amine chain. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . Another method is the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as gold, silver, rhodium, and palladium salts are often used to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Furan-3-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various N-substituted amine derivatives.
Applications De Recherche Scientifique
4-(Furan-3-yl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 4-(Furan-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(Furan-2-yl)ethanamine: Another furan derivative with a shorter carbon chain.
3-(Furan-2-yl)propanoic acid: A furan derivative with a carboxylic acid group.
5-(Furan-2-yl)pentan-2-one: A furan derivative with a ketone group.
Comparison: 4-(Furan-3-yl)butan-2-amine is unique due to its specific structure, which combines the properties of the furan ring with the reactivity of the butan-2-amine chain. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
4-(furan-3-yl)butan-2-amine |
InChI |
InChI=1S/C8H13NO/c1-7(9)2-3-8-4-5-10-6-8/h4-7H,2-3,9H2,1H3 |
Clé InChI |
KOYMFVFLNUQQLT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=COC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



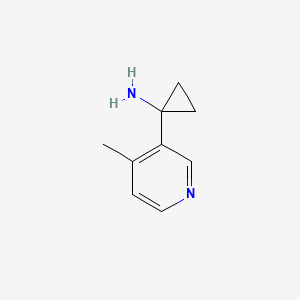
![Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-](/img/structure/B13588613.png)
![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)

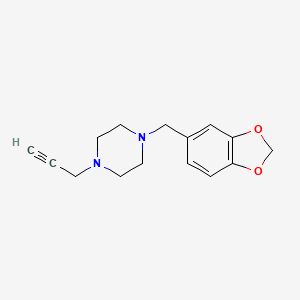
![Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)


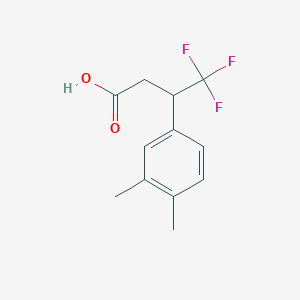
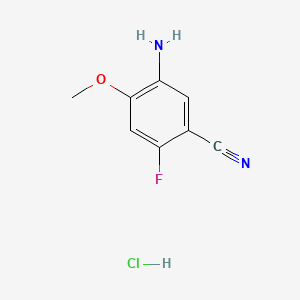
![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
